molecular formula C23H26N4O4 B14505926 5-Oxo-L-prolyl-L-phenylalanyl-L-phenylalaninamide CAS No. 64660-81-7

5-Oxo-L-prolyl-L-phenylalanyl-L-phenylalaninamide

Cat. No.: B14505926
CAS No.: 64660-81-7
M. Wt: 422.5 g/mol
InChI Key: KBPFYJFNGDNEOX-FHWLQOOXSA-N
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Description

5-Oxo-L-prolyl-L-phenylalanyl-L-phenylalaninamide is a synthetic peptide compound It is composed of three amino acids: 5-oxo-L-proline, L-phenylalanine, and L-phenylalaninamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-L-prolyl-L-phenylalanyl-L-phenylalaninamide typically involves the stepwise coupling of the amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled together in a stepwise manner. After the coupling reactions, the protecting groups are removed to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers. These machines can perform the stepwise coupling of amino acids with high efficiency and precision. The use of solid-phase peptide synthesis (SPPS) is common, where the growing peptide chain is anchored to a solid resin, allowing for easy purification and handling.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-L-prolyl-L-phenylalanyl-L-phenylalaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

5-Oxo-L-prolyl-L-phenylalanyl-L-phenylalaninamide has several scientific research applications:

    Chemistry: It is used as a model compound for studying peptide synthesis and reactions.

    Biology: The compound can be used to investigate protein-protein interactions and enzyme-substrate specificity.

    Medicine: It has potential therapeutic applications, including as a drug candidate for targeting specific biological pathways.

    Industry: The compound can be used in the development of new materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 5-Oxo-L-prolyl-L-phenylalanyl-L-phenylalaninamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression. The exact mechanism depends on the specific biological context and the targets involved.

Comparison with Similar Compounds

Similar Compounds

    5-Oxo-L-proline: A precursor to 5-Oxo-L-prolyl-L-phenylalanyl-L-phenylalaninamide, involved in various metabolic pathways.

    L-phenylalanine: An essential amino acid used in protein synthesis.

    L-phenylalaninamide: A derivative of L-phenylalanine with potential biological activity.

Uniqueness

This compound is unique due to its specific sequence and structure, which confer distinct chemical and biological properties

Properties

CAS No.

64660-81-7

Molecular Formula

C23H26N4O4

Molecular Weight

422.5 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C23H26N4O4/c24-21(29)18(13-15-7-3-1-4-8-15)26-23(31)19(14-16-9-5-2-6-10-16)27-22(30)17-11-12-20(28)25-17/h1-10,17-19H,11-14H2,(H2,24,29)(H,25,28)(H,26,31)(H,27,30)/t17-,18-,19-/m0/s1

InChI Key

KBPFYJFNGDNEOX-FHWLQOOXSA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N

Canonical SMILES

C1CC(=O)NC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)N

Origin of Product

United States

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